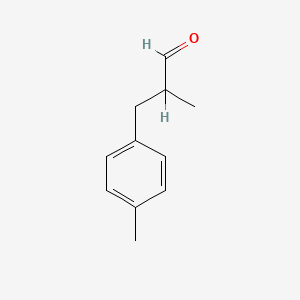

2-Methyl-3-(p-tolyl)propionaldehyde

Description

Structural Isomerism and Stereochemical Considerations

The chemical identity and reactivity of 2-Methyl-3-tolylpropionaldehyde are intricately linked to its isomeric forms. Both structural isomerism, arising from the different placement of substituents on the aromatic ring, and stereoisomerism, stemming from the spatial arrangement of atoms, play crucial roles in defining the compound's properties.

Ortho, Meta, and Para Isomeric Forms of 2-Methyl-3-tolylpropionaldehyde

The tolyl group, a methyl-substituted phenyl ring, can exist in three structural isomers: ortho (o-), meta (m-), and para (p-). thegoodscentscompany.com Consequently, 2-Methyl-3-tolylpropionaldehyde can exist as three distinct positional isomers, each with the methyl group on the benzene (B151609) ring at a different position relative to the propanal side chain. thegoodscentscompany.com The para-isomer, 2-Methyl-3-(p-tolyl)propionaldehyde, is the most commonly referenced form. nih.govnih.gov The ortho- and meta-isomers are identified as 2-Methyl-3-(o-tolyl)propanal and 2-Methyl-3-(m-tolyl)propanal, respectively. chemspider.comnih.gov These isomers exhibit different physical properties due to the varied spatial relationship between the methyl and the propionaldehyde-containing side chain.

| Isomer | IUPAC Name | CAS Number |

| Ortho | 2-methyl-3-(2-methylphenyl)propanal | 57918-84-0 chemspider.com |

| Meta | 2-methyl-3-(3-methylphenyl)propanal | 119052-83-4 nih.gov |

| Para | 2-methyl-3-(4-methylphenyl)propanal | 41496-43-9 nih.gov |

Chiral Center at the α-Carbon and Enantiomeric Forms

A key stereochemical feature of this compound is the presence of a chiral center at the α-carbon (the carbon atom adjacent to the aldehyde group). tru.ca This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a p-tolyl-methyl group, and a formyl group. The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. tru.ca These are designated as (R)-2-Methyl-3-(p-tolyl)propionaldehyde and (S)-2-Methyl-3-(p-tolyl)propionaldehyde. Typically, the compound is produced and used as a racemic mixture, containing equal amounts of both enantiomers. nih.gov

Significance as a Versatile Chemical Intermediate in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The aldehyde functional group is particularly reactive and can undergo a variety of chemical transformations.

Key reactions involving this compound include:

Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid, 2-Methyl-3-(p-tolyl)propionic acid.

Reduction: Reduction of the aldehyde group yields the primary alcohol, 2-Methyl-3-(p-tolyl)propanol.

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds and the introduction of various functional groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(4-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,8,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVBCLGVIOFAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866047 | |

| Record name | Benzenepropanal, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Intensly sweet, fruity balsamic aroma | |

| Record name | 2-Methyl-3-tolylpropionaldehyde (mixed o-,m-, p-) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-3-tolylpropionaldehyde (mixed o-,m-, p-) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.997 | |

| Record name | 2-Methyl-3-tolylpropionaldehyde (mixed o-,m-, p-) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41496-43-9 | |

| Record name | α,4-Dimethylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41496-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(p-tolyl)propanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041496439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal, .alpha.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanal, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(p-tolyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(P-TOLYL)PROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CDC30289S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways

Aldehyde Functional Group Reactivity

The aldehyde group is the primary site of reactivity in 2-Methyl-3-(p-tolyl)propionaldehyde, characterized by the electrophilic nature of the carbonyl carbon. This polarity allows for a variety of nucleophilic addition reactions and redox transformations.

Nucleophilic Additions to the Carbonyl Group

The partially positive carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds through the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

A prominent example of this reactivity is the Grignard reaction, where organomagnesium halides (Grignard reagents) act as carbon-based nucleophiles. nih.govbiolmolchem.comrsc.org The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound would result in the formation of a secondary alcohol after an acidic workup. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, leading to a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated. rsc.org

The stereochemical outcome of nucleophilic additions to the prochiral carbonyl carbon can be influenced by the presence of chiral catalysts or auxiliaries, leading to the enantioselective synthesis of alcohols. nih.govthieme.com

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound yields 2-methyl-3-(p-tolyl)propanoic acid. rsc.orgcaltech.edusigmaaldrich.com This transformation can be achieved using various oxidizing agents. A documented method involves the use of a chiral iridium catalyst for the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid, which is derived from the aldehyde, to produce (R)-2-methyl-3-(p-tolyl)propanoic acid with high yield and enantioselectivity. rsc.org While this is an indirect route, direct oxidation of the aldehyde is a standard organic transformation.

| Product | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-2-methyl-3-(p-tolyl)propanoic acid | Asymmetric Hydrogenation using Iridium catalyst | 96% | 95% | rsc.org |

Reduction: The reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, 2-methyl-3-(p-tolyl)propan-1-ol. This can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. Due to its milder nature, NaBH₄ is often preferred for the selective reduction of aldehydes and ketones.

Reactions Involving the Aromatic Moiety

The tolyl group in this compound can undergo electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the existing methyl and propionaldehyde (B47417) substituents.

Electrophilic Aromatic Substitution on the Tolyl Group

The methyl group on the aromatic ring is an activating group and directs incoming electrophiles to the ortho and para positions. However, the propionaldehyde group, being an electron-withdrawing group, is deactivating. The interplay of these two groups will determine the regioselectivity of electrophilic substitution reactions such as nitration and halogenation. In Friedel-Crafts acylation of methylbenzene (toluene), substitution occurs predominantly at the para position due to steric hindrance at the ortho position. chemguide.co.uk For this compound, the para position is already occupied by the methyl group, suggesting that substitution would likely occur at the positions ortho to the methyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the aromatic ring. nih.gov

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce a halogen atom.

Derivatization for Complex Molecular Architectures

The versatile reactivity of this compound allows for its use as a starting material in the synthesis of more complex molecules, including various heterocyclic compounds.

Formation of Heterocyclic Compounds

The aldehyde functionality, in combination with the adjacent α-methyl group, provides a reactive site for condensation and cyclization reactions to form a variety of heterocyclic rings.

Pyrazoles: Pyrazoles can be synthesized through the condensation of β-dicarbonyl compounds with hydrazines. organic-chemistry.orgmdpi.comresearchgate.net While not a direct reaction of the aldehyde, it can be converted into a suitable β-dicarbonyl precursor for pyrazole (B372694) synthesis.

Isoxazoles: Isoxazoles can be prepared from α,β-unsaturated carbonyl compounds. biolmolchem.comrsc.orgorganic-chemistry.org this compound can be transformed into an α,β-unsaturated aldehyde, which can then undergo cycloaddition with hydroxylamine (B1172632) derivatives to form the isoxazole (B147169) ring. One method involves the reaction of benzaldehyde (B42025) with hydroxylamine hydrochloride to form benzaldoxime, which then undergoes a [3+2] cycloaddition to yield an isoxazole derivative. biolmolchem.com

Quinolines: The synthesis of quinolines can be achieved through various methods, including the reaction of anilines with α,β-unsaturated aldehydes. nih.govnih.gov this compound can serve as a precursor to the required α,β-unsaturated aldehyde for such transformations.

Pyrimidines: Pyrimidines can be synthesized from β-dicarbonyl compounds and a source of two nitrogen atoms, such as an amidine. organic-chemistry.org Similar to pyrazole synthesis, the aldehyde would first need to be converted into a suitable β-dicarbonyl intermediate.

Generation of Diols and Other Aliphatic Derivatives through Hydroformylation, Hydrolysis, and Hydrogenation

Standard transformations of the aldehyde group allow for the synthesis of various aliphatic derivatives.

The most direct transformation is the hydrogenation of the aldehyde to a primary alcohol. This reduction can be readily achieved using various reducing agents. Catalytic hydrogenation over metals like palladium, platinum, or nickel, or chemical reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), would convert this compound into 2-methyl-3-(p-tolyl)propan-1-ol.

The generation of the corresponding 1,3-diol, 2-methyl-3-(p-tolyl)propane-1,3-diol, is a more complex, multi-step process starting from the aldehyde. A potential synthetic route could involve the alpha-hydroxylation of the aldehyde's enolate, followed by the reduction of the aldehyde carbonyl group.

It is important to note that hydroformylation is a process that adds a formyl group and a hydrogen atom across a carbon-carbon double bond. As this compound is a saturated aldehyde, it cannot directly undergo hydroformylation.

Homologation Reactions (e.g., Roskamp Homologation and its Analogues)

Homologation reactions extend a carbon chain by one or more atoms. The Roskamp homologation is a powerful method for the one-carbon homologation of aldehydes to form β-keto esters. mdpi.com This reaction involves the treatment of an aldehyde with an α-diazoester, such as ethyl diazoacetate, in the presence of a Lewis acid catalyst (e.g., SnCl₂, BF₃·OEt₂). mdpi.com

The reaction mechanism is thought to proceed via coordination of the Lewis acid to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by the diazo compound. This is followed by a 1,2-hydride shift and loss of dinitrogen gas to yield the β-keto ester product. Aromatic aldehydes are known to be suitable substrates for this transformation. mdpi.com Therefore, this compound would be expected to react with an α-diazoester under Roskamp conditions to yield the corresponding β-keto ester.

Table of Roskamp Homologation Features

| Feature | Description |

|---|---|

| Reaction Type | Carbonyl Homologation |

| Substrates | Aldehyde, α-Diazoester |

| Product | β-Keto Ester |

| Catalysts | Lewis Acids (e.g., SnCl₂, BF₃·OEt₂) |

| Key Characteristics | Mild reaction conditions, high selectivity. mdpi.com |

Mechanistic Elucidation and Computational Chemistry Studies

Reaction Mechanism Investigations

Understanding the precise steps involved in chemical transformations is crucial for optimizing reaction conditions and predicting product outcomes. Detailed mechanistic studies, often combining experimental evidence with computational modeling, have illuminated the processes relevant to the synthesis and reactions of aliphatic aldehydes.

C-H Arylation: The direct functionalization of unactivated C-H bonds in aliphatic aldehydes represents a powerful synthetic strategy. nih.gov The β-C-H arylation of aldehydes can be achieved through cooperative nickel and photoredox catalysis. nih.gov Mechanistic studies indicate that this process follows a cascade involving a single electron oxidation, Ni-mediated coupling, and reductive elimination. nih.gov Other approaches have utilized photocatalyst-free methods for the C-H arylation of aliphatic C-H bonds with heteroarenes under mild, aerobic conditions, where protonated heteroarenes absorb visible light to initiate the formation of alkyl radicals. rsc.org In some instances, radical-promoted decarbonylation of aliphatic aldehydes can lead to C(aryl)-H alkylation. chemrevlett.com

A proposed general mechanism for the photo-catalyzed decarbonylative C-H arylation involves the generation of an aryl radical through the photothermal excitation of aldehydes. chemrevlett.com For other systems, such as the iron-oxide catalyzed cross-coupling of cyclic ethers with organometallic reagents, the activation of C(sp3)-H bonds is a key step. nih.gov

Hydroformylation: The hydroformylation of olefins is a fundamental, atom-economical method for synthesizing aldehydes. The synthesis of 2-Methyl-3-(p-tolyl)propionaldehyde can be envisaged through the hydroformylation of 4-methylstyrene (B72717). A highly enantioselective formal hydroformylation of vinyl arenes has been developed using copper hydride (CuH) catalysis. nih.gov

The proposed catalytic cycle for this transformation is initiated by the enantioselective hydrocupration of the vinyl arene by a CuH complex, which generates a copper-alkyl intermediate. nih.gov This intermediate then reacts stereospecifically with an oxocarbenium electrophile. nih.gov The active CuH catalyst is regenerated from the resulting copper acetate (B1210297) complex. nih.gov Density functional theory (DFT) studies support that the crucial C-C bond formation occurs with an inversion of configuration at the Cu-C bond via a backside SE2-type mechanism. nih.gov

| Stage | Description | Key Intermediates/Complexes |

|---|---|---|

| 1. Hydrocupration | Enantioselective addition of the CuH complex across the double bond of the vinyl arene. | CuH complex (A), Cu-alkyl intermediate (B) |

| 2. C-C Bond Formation | Stereospecific reaction of the Cu-alkyl intermediate with an oxocarbenium electrophile. | Acetal product, Ligated CuOAc (D) |

| 3. Catalyst Regeneration | Reaction of the CuOAc complex with a silane (B1218182) reagent to regenerate the active CuH catalyst. | CuH complex (A) |

[3+2] Cycloaddition reactions are powerful tools for constructing five-membered rings, which are common motifs in biologically active molecules. studysmarter.co.ukmdpi.com These reactions typically involve a three-atom component (a 1,3-dipole) reacting with a two-atom component (a dipolarophile). studysmarter.co.ukuchicago.edu Aldehydes can participate in such reactions, for example, by first being converted into a 1,3-dipole like a nitrone. uchicago.edu

A general mechanism for a [3+2] cycloaddition involves the concerted interaction of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile, leading to a single transition state. libretexts.org However, computational studies reveal that the process is often asynchronous, with the formation of the two new sigma bonds proceeding at different rates. rsc.org

For instance, in the reaction between an electron-rich aryl epoxide (acting as the three-atom component) and an alkene, a proposed two-step mechanism involves the initial nucleophilic attack of the alkene's β-carbon on the epoxide's α-carbon. nih.gov This step, facilitated by a Lewis acid, generates a stabilized benzylic carbocation intermediate, which then undergoes ring closure to form the five-membered tetrahydrofuran (B95107) ring. nih.gov

In the [3+2] cycloaddition of a nitrone (derived from an aldehyde) with an alkyne, the reaction proceeds through stereo- and regioisomeric pathways to yield different cycloadducts. mdpi.com Bonding Evolution Theory (BET) analysis shows that these reactions occur via the coupling of pseudoradical centers, with the formation of the new C-C and C-O covalent bonds beginning after the transition state has been passed. mdpi.com

Theoretical Modeling of Reactivity and Selectivity

Computational chemistry, particularly using DFT, provides indispensable tools for modeling reaction pathways and understanding the origins of reactivity and selectivity. escholarship.orgdigitellinc.com

A modern framework for understanding chemical reactivity is the Molecular Electron Density Theory (MEDT). nih.govresearchgate.net MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.govmdpi.com This theory analyzes the changes in electron density and the associated energies along a reaction path to explain experimental outcomes. researchgate.netmdpi.com

MEDT has been successfully applied to study [3+2] cycloaddition reactions. mdpi.comrsc.org For example, an MEDT study of the reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide showed that the nitrone acts as a strong nucleophile, and the global electron density transfer flows from the nitrone to the electrophilic alkyne. mdpi.com An analysis of the electron localization function (ELF), a key tool in MEDT, can characterize the reacting species, for instance, confirming that a nitrone is a zwitterionic species without significant radical character. mdpi.com

Computational models allow for the precise calculation of key energetic and electronic parameters that govern a reaction. nih.gov Conceptual DFT reactivity indices are used to predict the electronic behavior of reactants. mdpi.com For example, the electronic chemical potential (μ) and global electrophilicity (ω) can classify reagents as nucleophiles or electrophiles. mdpi.com

In a study of a [3+2] cycloaddition reaction, the reactants were classified based on their DFT indices, and the global electron density transfer (GEDT) at the transition state was calculated to quantify the polar nature of the reaction. mdpi.com The activation and reaction energies for different possible pathways (e.g., regio- and stereoisomeric paths) can be computed to predict the most favorable product under kinetic or thermodynamic control. nih.gov These calculations have shown that the reaction pathways for certain [3+2] cycloadditions are irreversible due to their high exothermicity. mdpi.com

| Pathway | Activation Enthalpy (kJ mol⁻¹) | Reaction Enthalpy (kJ mol⁻¹) | Global Electron Density Transfer (GEDT) at TS (e) |

|---|---|---|---|

| ortho-endo | 66.02 | -136.48 | 0.17 |

| ortho-exo | 72.42 | -130.08 | 0.16 |

| meta-endo | 71.59 | -130.99 | 0.14 |

| meta-exo | 61.71 | -140.81 | 0.18 |

Note: Data from a theoretical study on related compounds, presented to illustrate the application of computational methods. mdpi.com TS = Transition State.

One of the most powerful applications of theoretical modeling is in explaining and predicting the selectivity of chemical reactions. khanacademy.orgnih.gov The preference for a specific regioisomer (e.g., ortho vs. meta) or stereoisomer (e.g., endo vs. exo) is determined by the relative energy barriers of the competing transition states. rsc.org

For [3+2] cycloaddition reactions, MEDT and DFT calculations can rationalize the observed selectivity. rsc.orgmdpi.com By calculating the activation Gibbs free energies for all possible pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state. mdpi.com For example, in the reaction of N-methyl-phenylnitrone with trans-1-chloro-2-nitroethylene, theoretical studies correctly predicted the experimental outcome of ortho regioselectivity and high endo stereoselectivity by comparing the activation energies of the four possible transition states. rsc.org

The origin of this selectivity can be further analyzed by examining non-covalent interactions (NCI) in the transition state structures, which can reveal stabilizing or destabilizing effects that favor one geometry over another. nih.gov Bonding Evolution Theory (BET) contributes by showing the sequence of bond formation, which is often asynchronous and differs between regioisomeric pathways, influencing the stability of the respective transition states. mdpi.comrsc.org

Design and Role of Catalytic Ligands and Transient Directing Groups

The synthesis of specific isomers of chiral aldehydes, such as the branched product this compound from 4-methylstyrene, is a significant challenge in organic chemistry. The control over regioselectivity (branched vs. linear aldehyde) and enantioselectivity is governed predominantly by the design of ligands coordinated to the metal catalyst, typically rhodium.

Design and Role of Catalytic Ligands

The hydroformylation catalytic cycle, most commonly using rhodium, involves several key steps: ligand association/dissociation, olefin coordination, migratory insertion to form an alkyl-rhodium species, CO insertion to form an acyl-rhodium species, and finally, hydrogenolysis to release the aldehyde product and regenerate the rhodium-hydride catalyst. The structure and electronic properties of phosphorus-based ligands are instrumental in steering the reaction towards the desired branched, chiral product.

Key design features of these ligands include:

Bite Angle and Steric Hindrance: Bidentate phosphine (B1218219) ligands with a wide natural bite angle, such as those based on xanthene backbones, tend to favor the formation of equatorial-equatorial (ee) isomers of the key trigonal bipyramidal [Rh(H)(CO)2(L2)] intermediate. This geometry is often crucial for high regioselectivity. The steric bulk of the ligand substituents creates a chiral pocket around the metal center, which dictates the facial selectivity of olefin coordination and subsequent insertion, thereby controlling the enantioselectivity.

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the phosphine ligand influences the electronics of the rhodium center. Decreasing the basicity of the phosphine ligand has been shown to increase enantioselectivity in styrene (B11656) hydroformylation. rsc.org

Supramolecular Design: Advanced ligand design incorporates supramolecular concepts, such as cavitands, to create a "second coordination sphere" around the catalyst. nih.gov Ligands like the resorcin chemrxiv.orgarene-based "JEKphos" create a cavity that encapsulates the rhodium complex. This structure marries the key electronic and structural features of other successful ligand classes to promote the branched-selective hydroformylation of alkyl alkenes. nih.gov For instance, the BOBPHOS ligand, a phospholane-phosphite, achieves high branched selectivity through stabilizing CH−π interactions between the ligand and the substrate within the transition state. acs.org

The performance of various ligand types in rhodium-catalyzed hydroformylation highlights the diversity of approaches to achieving high selectivity. Bis-3,4-diazaphospholane ligands have demonstrated high activity and selectivity for substrates like styrene and vinyl acetate, achieving excellent branched-to-linear ratios and enantiomeric excesses. scilit.com Similarly, hybrid phosphine-phosphorodiamidite ligands like BettiPhos have been successfully applied in the asymmetric hydroformylation of vinyl esters. researchgate.net

The following table summarizes the performance of selected rhodium-ligand catalyst systems in the hydroformylation of vinyl arenes and esters, illustrating the impact of ligand design on selectivity.

| Ligand/Catalyst System | Substrate | Temp (°C) | Pressure (psig) | b:l Ratio¹ | ee (%)² | Ref |

| Rh/Bis-3,4-diazaphospholane | Styrene | 60 | 500 | 30:1 | 89 | scilit.com |

| Rh/Bis-3,4-diazaphospholane | Vinyl Acetate | 60 | 500 | 40:1 | 95 | scilit.com |

| Rh/JEKphos | 1-Octene | 60 | 290 | 5.9:1 | N/A | nih.gov |

| Rh-PPh₂−PAMAM−SiO₂ (G4) | Styrene | 25 | 1000 | >99:1 | N/A | acs.org |

| ¹ Branched-to-linear product ratio. | ||||||

| ² Enantiomeric excess of the branched product. |

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of hydroformylation. rsc.org These studies provide detailed energetic profiles of the entire catalytic cycle, allowing researchers to identify rate-determining steps and understand the origins of selectivity. rsc.orgresearchgate.net

DFT calculations can:

Characterize Intermediates: The geometries and electronic structures of key intermediates, such as the rhodium-hydrido dicarbonyl and rhodium-acyl species, can be accurately modeled. acs.org

Analyze Transition States: By calculating the energy barriers for different pathways (e.g., leading to branched vs. linear or R vs. S products), computational models can predict and rationalize the observed regio- and enantioselectivity. acs.org

Reveal Non-covalent Interactions: Theoretical investigations have uncovered subtle, non-covalent interactions, such as the stabilizing CH−π forces between the BOBPHOS ligand and the substrate, which are crucial for high branched selectivity but difficult to observe experimentally. acs.org

Guide Ligand Design: Computational screening allows for the evaluation of new ligand structures and their predicted catalytic performance, accelerating the development of more efficient and selective catalysts. nih.gov Studies have shown how modifying the electronic properties of ligands, for example by introducing sulfur atoms, can alter the stability of intermediates and lower the energy barriers of rate-determining steps. rsc.org

Transient Directing Groups (TDGs)

An emerging strategy in asymmetric catalysis is the use of chiral transient directing groups (TDGs). nih.gov This approach avoids the need for covalent installation and subsequent removal of a directing group on the substrate, making the process more atom- and step-economical. nih.gov The TDG reversibly reacts with the substrate, often an aldehyde, to form an intermediate (e.g., an imine) that coordinates to the metal catalyst and directs it to a specific C-H bond or reactive site. chemrxiv.orgchemrxiv.org

In a process related to hydroformylation, the intramolecular hydroacylation of alkenes, a chiral 2-aminopyridine (B139424) has been used as a co-catalyst with Rh(I). chemrxiv.orgchemrxiv.org This TDG serves a dual role: it reversibly forms an imine with the aldehyde substrate, and the pyridine (B92270) nitrogen coordinates to the rhodium, directing the C-H activation and serving as the sole source of asymmetry for the transformation. chemrxiv.orgchemrxiv.org While not yet explicitly demonstrated for the hydroformylation of 4-methylstyrene, the TDG concept offers a promising future direction for controlling selectivity in such transformations, potentially simplifying the synthesis of complex chiral aldehydes.

Advanced Analytical Techniques for Characterization in Chemical Research

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental in determining the molecular architecture of 2-Methyl-3-(p-tolyl)propionaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each type of proton. The aromatic protons on the p-tolyl group typically appear as two doublets in the range of δ 7.0-7.2 ppm. The aldehydic proton, being highly deshielded, resonates as a doublet at approximately δ 9.6 ppm. The methine proton (CH) adjacent to the aldehyde group and the methyl group gives a multiplet signal, while the benzylic protons (CH₂) appear as a multiplet. The two methyl groups, one on the aromatic ring and the other attached to the chiral center, show distinct singlet and doublet signals, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, the aldehydic carbonyl carbon exhibits a characteristic signal in the highly deshielded region, typically around 205 ppm. docbrown.info The carbon atoms of the aromatic ring appear in the range of approximately 129 to 138 ppm. The chemical shifts for the aliphatic carbons, including the methyl, methine, and methylene (B1212753) groups, are observed at higher field strengths. For instance, in similar structures like propanal, the methyl carbon appears around 6 ppm, the methylene carbon at about 37 ppm, and the aldehyde carbon at approximately 203 ppm. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | ~205 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~129 |

| Methine (CH) | ~42 |

| Methylene (CH₂) | ~35 |

| Aromatic Methyl (CH₃) | ~21 |

| Aliphatic Methyl (CH₃) | ~16 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₄O, the expected monoisotopic mass is 162.1045 g/mol . nih.gov HRMS analysis provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula. nih.govuni.lu

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, sharp peak in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of the p-substituted benzene (B151609) ring can be confirmed by the characteristic pattern of out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region. nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for verifying the purity of this compound and for separating different isomers.

Gas Chromatography (GC) is a widely used method for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification. GC analysis of a synthesized sample of this compound can determine its purity by revealing the presence of any starting materials or byproducts. The retention time of the compound is a characteristic feature under specific GC conditions. The mass spectrum obtained from the MS detector provides a fragmentation pattern that serves as a molecular fingerprint, further confirming the identity of the compound. This technique is also crucial for differentiating between the ortho, meta, and para isomers of methyl-3-tolylpropionaldehyde, as they will exhibit different retention times. nih.govnih.gov

This compound possesses a chiral center at the carbon atom bearing the methyl group, meaning it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. By using a suitable chiral column and mobile phase, the two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. nih.gov

Industrial and Academic Applications As a Chemical Building Block

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

The structural motif of 2-Methyl-3-(p-tolyl)propionaldehyde is a key component in the synthesis of more complex molecules with potential pharmaceutical applications. A significant application lies in its conversion to chiral carboxylic acids, which are highly sought-after building blocks in drug discovery and development.

One notable transformation is the oxidation of this compound to its corresponding carboxylic acid, 2-Methyl-3-(p-tolyl)propanoic acid . The presence of a stereocenter at the alpha-position of the aldehyde allows for the synthesis of specific enantiomers of the resulting acid, such as (R)-2-methyl-3-(p-tolyl)propanoic acid. Asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid, which can be derived from the aldehyde, is a documented method to produce this chiral acid with high enantiomeric excess. rsc.org Chiral carboxylic acids are fundamental components in the synthesis of a wide array of pharmaceuticals, where specific stereochemistry is often crucial for biological activity and to minimize off-target effects.

Furthermore, derivatives of the core structure of this compound are found in relation to established pharmaceuticals. For instance, the related compound 2-(4-Methylphenyl)propanoic acid is a known impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. chemicalbook.com This highlights the structural relevance of the tolylpropanoic acid scaffold in medicinal chemistry. The amino acid derivative, 2-Amino-3-(p-tolyl)propanoic acid , also demonstrates the utility of this chemical backbone in creating modified amino acids for peptide synthesis or as standalone bioactive molecules. medchemexpress.comnih.gov

The synthesis of these and other complex pharmaceutical intermediates often involves multi-step processes where the aldehyde group of this compound can be strategically manipulated through various chemical reactions.

Table 1: Key Pharmaceutical Precursors and Related Compounds

| Compound Name | Molecular Formula | Role/Significance |

|---|---|---|

| (R)-2-methyl-3-(p-tolyl)propanoic acid | C11H14O2 | Chiral building block for pharmaceutical synthesis. rsc.org |

| 2-(4-Methylphenyl)propanoic acid | C10H12O2 | Impurity of Ibuprofen. chemicalbook.com |

| 2-Amino-3-(p-tolyl)propanoic acid | C10H13NO2 | Phenylalanine derivative with potential applications in peptide synthesis. medchemexpress.comnih.gov |

| 2-Methyl-3-biphenylmethanol | C14H14O | Intermediate in the synthesis of Bifenthrin (a pyrethroid insecticide). google.com |

Application in Dye Synthesis

While primarily recognized for its role in other areas of chemical synthesis, the aromatic nature and reactive aldehyde group of this compound make it a potential, though not widely documented, intermediate in the synthesis of certain classes of dyes. Aromatic aldehydes are common precursors for various dye structures, often undergoing condensation reactions with other aromatic compounds or active methylene (B1212753) compounds to form colored molecules.

The tolyl group can act as a core component of the chromophore, and the aldehyde functionality provides a reactive handle for building larger conjugated systems, which are essential for color. For instance, it could potentially be used to synthesize styryl dyes through condensation reactions or be incorporated into heterocyclic dye systems. However, specific industrial applications or extensive academic research detailing its use in the synthesis of commercial dyes are not prominently featured in publicly available literature, suggesting its role in this field may be specialized or less common compared to other applications.

Synthetic Utility in Broader Organic Chemistry and Fine Chemical Production

Beyond specific applications in pharmaceuticals and fragrances, this compound is a versatile reagent in the broader context of organic synthesis and the production of fine chemicals. The aldehyde group is one of the most reactive and versatile functional groups, allowing for a multitude of chemical transformations.

Standard aldehyde reactions such as oxidation, reduction, and nucleophilic addition are readily performed on this substrate. For example, reduction of the aldehyde group yields the corresponding alcohol, 2-Methyl-3-(p-tolyl)propan-1-ol , which can serve as an intermediate for esters or other derivatives.

More complex carbon-carbon bond-forming reactions, which are central to synthetic organic chemistry, can also utilize this aldehyde. For instance, it can participate in aldol (B89426) condensations with other carbonyl compounds to create larger, more functionalized molecules. Similarly, the Wittig reaction provides a pathway to convert the aldehyde into various alkenes with high regioselectivity, a crucial transformation in the synthesis of many complex organic targets.

The production of this compound itself is typically achieved through the condensation of p-tolualdehyde with propionaldehyde (B47417), followed by a selective hydrogenation step. lookchem.com This industrial-scale availability makes it an attractive starting material for the synthesis of various specialty chemicals. While its use in the fragrance industry is a primary driver of its production, its potential as a building block for agrochemicals, materials, and other fine chemicals remains an area of interest for synthetic chemists.

Table 2: Key Synthetic Transformations and Products

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Oxidation | Oxidizing agents | Carboxylic Acids |

| Reduction | Reducing agents | Alcohols |

| Aldol Condensation | Ketones, Aldehydes | β-Hydroxy aldehydes/ketones |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes |

Future Research Directions and Innovations

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is a primary focus for the synthesis of 2-Methyl-3-(p-tolyl)propionaldehyde. Research is centered on creating catalysts that can achieve high yields and enantioselectivity, particularly for the production of specific isomers that may possess more desirable odor profiles.

Key Research Areas:

Asymmetric Catalysis: Significant efforts are being directed towards asymmetric catalysis to produce enantiomerically pure forms of the aldehyde. researchgate.nettcichemicals.com The use of chiral catalysts, such as those based on transition metals like rhodium and copper, is being explored to control the stereochemistry of the reaction. mdpi.com Computational DFT investigations are being used to understand the reaction mechanisms and stereoselectivity of these catalysts. mdpi.com

Organocatalysis: Metal-free organocatalysis presents a promising alternative, avoiding the potential for metal contamination in the final product. mdpi.com Proline-based organocatalysts and other chiral amines have shown potential in asymmetric aldol (B89426) and Michael reactions, which are relevant to the synthesis of this aldehyde. tcichemicals.com

Catalyst Optimization: Research is also focused on optimizing existing catalytic systems to decrease catalyst loading, extend their lifetime, and improve their tolerance to different functional groups. rsc.org This includes the development of robust catalysts that are less sensitive to impurities. rsc.org

Exploration of Sustainable and Eco-Friendly Synthetic Routes, including Biocatalysis

In line with the principles of green chemistry, a major research thrust is the development of sustainable and environmentally friendly methods for producing this compound. numberanalytics.comrsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. numberanalytics.comaiche.org

Key Innovations:

Alternative Solvents: The use of greener solvents like water, ionic liquids, and supercritical fluids is being investigated to replace traditional volatile organic solvents. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach. Researchers are exploring enzymatic reactions that can operate under mild conditions, reducing energy requirements and the formation of byproducts.

Renewable Feedstocks: There is growing interest in utilizing renewable feedstocks derived from biomass to synthesize the aldehyde and its precursors. numberanalytics.com This approach reduces the reliance on petrochemicals and contributes to a more sustainable chemical industry. aiche.org

Expansion of Reaction Scope for Advanced Derivatives with Unique Chemical Properties

Beyond the synthesis of this compound itself, researchers are exploring ways to expand the reaction scope to create advanced derivatives with unique chemical and olfactory properties.

Areas of Exploration:

Structural Analogs: By modifying the core structure, for instance by introducing different substituents on the phenyl ring or altering the alkyl chain, novel analogs with potentially interesting fragrance profiles can be created.

Functionalization: Introducing new functional groups to the molecule can lead to derivatives with enhanced stability, different release characteristics, or entirely new scent profiles.

Cross-Coupling Reactions: Advanced catalytic methods like Suzuki-Miyaura cross-coupling reactions are being employed to synthesize novel derivatives. nih.gov For example, this has been used to create methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate from related precursors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design

Applications in Synthesis:

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, including identifying the major products and optimal reaction conditions. nih.govacs.orgacs.org These models are trained on vast datasets of known reactions and can significantly reduce the need for extensive experimental screening. nih.govacs.org

Synthetic Route Design: AI algorithms can assist in designing novel and efficient synthetic routes by analyzing vast chemical reaction networks. policyrj.com This can help chemists identify more sustainable and cost-effective pathways to this compound and its derivatives.

Fragrance Discovery: AI is also being used to predict the olfactory properties of new molecules, enabling the computational design of fragrances with specific desired scents. scienceblog.comtrackmind.com By analyzing structure-odor relationships, AI can guide the synthesis of new compounds with a higher probability of possessing interesting aromatic qualities. chemicalbull.comacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-3-(p-tolyl)propionaldehyde in a laboratory setting?

- Methodological Answer : Common synthetic routes include Friedel-Crafts alkylation of p-xylene with α,β-unsaturated aldehydes or cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) . Researchers should optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Note that discrepancies in CAS numbers (e.g., 6417-46-5 vs. 41496-43-9) require verification to ensure correct reagent selection .

Q. How can researchers accurately characterize the structure of this compound using spectroscopic techniques?

- Methodological Answer : Employ GC-MS for purity assessment (as demonstrated in volatile oil analysis of related compounds) and ¹H/¹³C NMR to confirm substituent positions. For the p-tolyl group, expect aromatic protons as a singlet (δ 7.1–7.3 ppm) and aldehyde protons around δ 9.5–10.0 ppm. Cross-validate with IR spectroscopy (C=O stretch ~1720 cm⁻¹) .

Q. What safety precautions should be taken when handling this compound in experimental procedures?

- Methodological Answer : Although specific toxicity data is limited, general aldehyde precautions apply: use fume hoods , wear nitrile gloves , and avoid ignition sources due to flammability risks . For spills, neutralize with sodium bisulfite and dispose via hazardous waste protocols.

Advanced Research Questions

Q. What are the challenges in achieving enantioselective synthesis of this compound, and what catalytic systems have been explored?

- Methodological Answer : Steric hindrance from the p-tolyl group complicates enantioselectivity. Chiral phosphine ligands (e.g., BINAP) with palladium catalysts have shown promise in asymmetric allylic alkylation . Recent studies suggest organocatalytic approaches (e.g., proline derivatives) for α-functionalization, though yields remain moderate (40–60%) .

Q. How does the electronic effect of the p-tolyl substituent influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methyl group on the p-tolyl ring increases electron density at the carbonyl carbon, enhancing reactivity toward Grignard reagents and cyanohydrin formation . Comparative studies with 3-(p-isopropylphenyl)propionaldehyde (Cyclamen aldehyde) show slower kinetics due to steric bulk .

Q. What computational chemistry approaches have been applied to study the reaction pathways and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in aldol condensations. Studies highlight stabilization of enolate intermediates via resonance with the p-tolyl group, reducing activation energy by ~15 kcal/mol compared to unsubstituted analogs .

Data Contradictions and Recommendations

- CAS Number Discrepancies : Two identifiers (6417-46-5 and 41496-43-9) are linked to similar names but distinct molecular formulas (C₁₀H₁₂O vs. C₁₁H₁₄O). Verify compound identity via HRMS and elemental analysis before experimental design .

- Natural Occurrence : While 2-Methyl-3-(p-isopropylphenyl)propionaldehyde is found in Toona sinensis , the p-tolyl variant’s natural sources remain unconfirmed, suggesting gaps in phytochemical databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.